tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.276 g/mol. This compound is known for its potential therapeutic applications, particularly as an inhibitor of Protein Kinase B (PKB).
Scientific Research Applications
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s inhibitory effect on Protein Kinase B (PKB) makes it valuable in studying cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is being investigated for use in treating diseases related to PKB dysregulation, such as cancer.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound has been reported to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential interaction with voltage-gated sodium channels and crmp2, it may influence neuronal signaling pathways .
Pharmacokinetics
Its molecular weight (22927 g/mol) and predicted properties such as boiling point (3329±350 °C) and density (110±01 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Based on its potential targets, it may modulate neuronal signaling, which could have implications in various neurological conditions .
Preparation Methods
The synthesis of tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate can be compared to other carbamate derivatives, such as:
Tert-butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
Benzyl carbamate: Another carbamate derivative with different applications in organic synthesis.
Methyl carbamate: Used in the synthesis of various chemical products.
The uniqueness of this compound lies in its specific structure and its ability to inhibit Protein Kinase B (PKB), which is not a common feature among other carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBKTVJZHUBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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